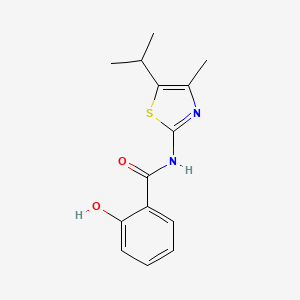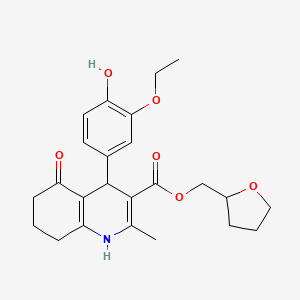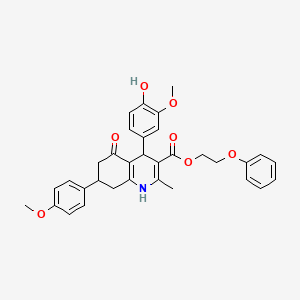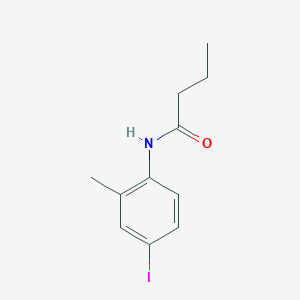
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide, also known as IMB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it has been shown to interact with various enzymes and proteins in cells. It has been suggested that 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide inhibits the activity of certain enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to improve cognitive function and have neuroprotective effects. In microbiology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potential for use in cancer research, neurology, and microbiology. Its ability to induce apoptosis, inhibit angiogenesis, and have antibacterial and antifungal activity make it a promising candidate for further investigation. However, one limitation of using 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal concentration and dosage of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide for use in lab experiments.
Future Directions
There are several future directions for the study of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide. One potential direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and concentration of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide for use in lab experiments.
Synthesis Methods
The synthesis of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-hydroxybenzoyl chloride with 5-isopropyl-4-methyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide.
Scientific Research Applications
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various scientific research fields such as cancer research, neurology, and microbiology. In cancer research, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In microbiology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antibacterial and antifungal activity.
properties
IUPAC Name |
2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12-9(3)15-14(19-12)16-13(18)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEAWSQGHFMCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)
![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)


![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)
